4-Bromomethylcyclohexanol
Overview
Description
4-Bromomethylcyclohexanol is a chemical compound with the molecular formula C7H13BrO and a molecular weight of 193.08 g/mol. It is characterized by a bromomethyl group attached to a cyclohexanol ring. This compound is primarily used in scientific research and has various applications in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromomethylcyclohexanol can be synthesized through several methods. One common approach involves the bromination of cyclohexanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromomethylcyclohexanol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to form cyclohexylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., PCC, Jones reagent), solvents (e.g., dichloromethane, acetone).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted cyclohexanol derivatives.
Oxidation: Cyclohexanone, cyclohexanal.
Reduction: Cyclohexylmethanol.
Scientific Research Applications
4-Bromomethylcyclohexanol has diverse applications in scientific research:
Pharmaceutical Synthesis: It serves as a key building block in the synthesis of several pharmaceutical drugs, including Memantine, a medication used for treating Alzheimer’s disease.
Fine Chemical Production: It is used in the production of flame retardants, plasticizers, and lubricants.
Advanced Material Science: The compound is explored for its potential in developing novel polymers, resins, and liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of 4-Bromomethylcyclohexanol is primarily related to its reactive bromomethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to act as an intermediate in various synthetic pathways. The hydroxyl group also contributes to its reactivity, enabling oxidation and reduction reactions.
Comparison with Similar Compounds
Bromocyclohexane: Similar in structure but lacks the hydroxyl group, making it less versatile in certain reactions.
Cyclohexanol: Lacks the bromomethyl group, limiting its use in substitution reactions.
Uniqueness: 4-Bromomethylcyclohexanol’s unique combination of a bromomethyl group and a hydroxyl group makes it highly versatile in synthetic chemistry. This dual functionality allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
4-(bromomethyl)cyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPOTKLFNVQDGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207669-62-3 | |
Record name | 4-(bromomethyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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